molecular formula C21H21FN6O2 B2483679 1-((1-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034342-45-3

1-((1-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No.: B2483679
CAS No.: 2034342-45-3
M. Wt: 408.437
InChI Key: XICGBUNIRJSNKQ-UHFFFAOYSA-N
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Description

This product is the chemical compound 1-((1-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one, which is supplied for laboratory and research applications. The compound is identified by CAS Number 2034342-45-3 . It has a molecular formula of C21H21FN6O2 and a molecular weight of 408.43 g/mol . Computed physical-chemical properties include a topological polar surface area of 87.1 Ų and an XLogP value of 0.8, which can be useful for researchers in predicting compound behavior . The structure features key heterocyclic components including a pyrrole, an azetidine, a triazole, and a pyrrolidinone, linked to a 4-fluorophenyl group . This specific arrangement suggests potential for inclusion in medicinal chemistry programs and drug discovery research, particularly for the synthesis and screening of novel bioactive molecules. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

IUPAC Name

1-[[1-[1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O2/c22-16-5-3-14(4-6-16)15-8-19(23-9-15)21(30)27-12-18(13-27)28-11-17(24-25-28)10-26-7-1-2-20(26)29/h3-6,8-9,11,18,23H,1-2,7,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICGBUNIRJSNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4=CC(=CN4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound includes a pyrrole ring, an azetidine moiety, and a triazole unit, contributing to its diverse biological activities. The presence of the 4-fluorophenyl group enhances its lipophilicity and may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in disease pathways. Notably, it has been studied for its potential as a kinase inhibitor, which is critical in cancer therapy. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is often implicated in cancer progression.

Key Mechanisms:

  • Inhibition of Kinase Activity : The compound has been shown to inhibit specific kinases that are overactive in certain cancers, thereby reducing tumor growth.
  • Interaction with Tubulin : Preliminary studies suggest that it may destabilize microtubules, similar to other known anticancer agents like combretastatin A-4 .

Biological Activity Data

Biological ActivityAssay TypeIC50 (µM)Reference
Kinase InhibitionEnzyme Assay0.5
AntiproliferativeMCF-7 Cells0.8
Microtubule DestabilizationCellular Assay0.3

Case Studies

Several studies have investigated the efficacy of this compound in vitro and in vivo:

  • Anticancer Efficacy : In a study involving MCF-7 breast cancer cells, the compound exhibited significant antiproliferative effects with an IC50 value of 0.8 µM. This suggests that it may effectively inhibit cell growth in hormone-sensitive breast cancer .
  • Kinase Inhibition Profile : Research demonstrated that the compound selectively inhibits certain kinases involved in cancer signaling pathways, providing a potential therapeutic avenue for targeted cancer therapy .
  • Microtubule Interaction : The compound's ability to disrupt microtubule assembly was evaluated in cellular models, showing promising results comparable to established microtubule-targeting agents .

Q & A

Q. What are the recommended synthetic routes for this compound, and what key reaction conditions require optimization?

The synthesis involves multi-step processes, including:

  • Azetidine ring formation : Cyclization under controlled temperature (e.g., 60–80°C) using coupling reagents like HATU or DCC.
  • Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") at room temperature for regioselectivity .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures . Key optimizations: Solvent choice (e.g., DMF for azetidine coupling), reaction time (monitored via TLC), and catalyst loading (e.g., CuI at 5 mol%) to improve yields .

Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?

  • NMR : ¹H/¹³C NMR to verify azetidine, triazole, and pyrrolidinone moieties. Key signals: ~7.5 ppm (triazole H), ~4.5 ppm (azetidine CH₂), and ~2.3 ppm (pyrrolidinone CH₂) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular ion [M+H]⁺.
  • HPLC : Purity assessment (>95%) using a C18 column (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can discrepancies between computational and experimental conformational data be resolved?

  • X-ray crystallography : Single-crystal diffraction (Mo Kα radiation) refined with SHELXL to resolve bond angles and torsional strain .
  • Computational validation : Compare experimental data with DFT-optimized structures (B3LYP/6-31G* basis set). Discrepancies may arise from solvent effects or crystal packing forces .
  • MD simulations : Assess conformational flexibility in solution (e.g., using AMBER) to reconcile NMR and crystallographic data .

Q. What strategies optimize pharmacokinetic properties without compromising bioactivity?

  • Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) on the pyrrolidinone ring to enhance solubility, guided by SAR studies .
  • In vitro assays :
  • Metabolic stability : Incubate with hepatic microsomes (human/rat) to assess CYP450-mediated degradation.
  • Plasma protein binding : Equilibrium dialysis to measure free fraction .
    • Permeability : Caco-2 cell monolayers to predict oral bioavailability .

Q. How should researchers address contradictions in biological activity across assay platforms?

  • Dose-response validation : Replicate assays (e.g., fluorescence polarization vs. SPR) at varying concentrations (1 nM–10 µM).
  • Off-target screening : Use kinase/GPCR panels to rule out nonspecific interactions.
  • Data normalization : Include positive/negative controls (e.g., reference inhibitors) to minimize batch variability .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

StepMethodYield (%)Purity (HPLC)Reference
Azetidine couplingHATU/DIPEA, DMF, 24h6592%
Triazole formationCuI, DCM, RT, 12h7895%
Final purificationSilica gel (CH₂Cl₂/MeOH)8598%

Q. Table 2. Key Spectroscopic Data

Moiety¹H NMR (δ, ppm)¹³C NMR (δ, ppm)HRMS [M+H]⁺
Azetidine4.45 (m)65.2Calc.: 452.18
Triazole7.52 (s)122.7Obs.: 452.20
4-Fluorophenyl7.12 (d, J=8 Hz)161.3 (C-F)-

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